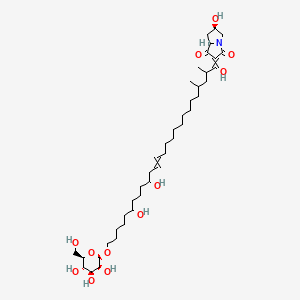

Burnettramic acid A

Description

This compound has been reported in Aspergillus burnettii with data available.

Properties

Molecular Formula |

C41H71NO12 |

|---|---|

Molecular Weight |

770.0 g/mol |

IUPAC Name |

(6R,8S)-6-hydroxy-2-[1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |

InChI |

InChI=1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-9-7-5-3-4-6-8-10-13-18-29(44)20-16-21-30(45)19-14-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h10,13,27-33,37-39,41,43-47,49-51H,3-9,11-12,14-26H2,1-2H3/t27?,28?,29?,30?,31-,32+,33-,37-,38+,39+,41-/m1/s1 |

InChI Key |

MGYSOSIDALEBDU-CACRZAOGSA-N |

Isomeric SMILES |

CC(CCCCCCCCCC=CCC(CCCC(CCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)[C@@H]3C[C@H](CN3C2=O)O)O |

Canonical SMILES |

CC(CCCCCCCCCC=CCC(CCCC(CCCCCOC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)C3CC(CN3C2=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Burnettramic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burnettramic acid A is a novel, potent antifungal and antibacterial compound originally isolated from the Australian fungus Aspergillus burnettii. Structurally, it features a rare bolaamphiphilic scaffold, characterized by a β-d-mannose moiety linked to a pyrrolizidinedione unit through a 26-carbon chain. This unique architecture is biosynthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster. This compound exhibits significant in vitro activity against a range of fungal and bacterial pathogens, as well as cytotoxic effects against a murine myeloma cell line. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and what is currently understood of its mechanism of action. Detailed experimental protocols for its isolation, purification, and biological evaluation are also presented, along with a summary of all reported quantitative data.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Fungi have historically been a rich source of bioactive natural products. This compound, a recently discovered metabolite from Aspergillus burnettii, represents a new class of antibiotics with a distinctive chemical structure and promising biological profile.[1] Its bolaamphiphilic nature, consisting of two polar head groups separated by a long hydrophobic chain, is an uncommon feature among natural products and may be key to its biological activity.

Chemical Properties

This compound is an off-white solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] Its molecular formula has been established as C41H71NO12, with a molecular weight of 770.0 g/mol .[1] The structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and was later revised to its current accepted form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2334483-46-2 | [1] |

| Molecular Formula | C41H71NO12 | [1] |

| Molecular Weight | 770.0 | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Methanol, DMSO | [1] |

| Source | Aspergillus burnettii | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated a broad spectrum of biological activity, including potent antifungal and antibacterial properties, as well as cytotoxicity against a cancer cell line. The removal of the glycosyl group has been shown to negate its antibiotic and antifungal effects, but not its activity against the murine myeloma cell line.

Antifungal Activity

This compound is a potent antifungal agent, with particularly strong activity against Candida albicans and Saccharomyces cerevisiae.[1] While the precise signaling pathways affected by this compound in fungi have not been fully elucidated in the primary literature, preliminary evidence from related studies suggests a potential mechanism of action involving the disruption of mitochondrial function. Research on similar compounds has indicated that they can interfere with oxidative phosphorylation by dually inhibiting complex III and F₀F₁-ATPase in yeast mitochondria.[2] This disruption of the electron transport chain and ATP synthesis would lead to a depletion of cellular energy, ultimately resulting in fungal cell death.

Figure 1: Proposed antifungal mechanism of this compound.

Antibacterial Activity

This compound is active against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[1] The specific mechanism of its antibacterial action is not yet well-defined. However, based on the mechanisms of other tetramic acid-containing compounds, it is plausible that this compound acts as a protonophore, dissipating the bacterial cell membrane's proton motive force.[3] This would disrupt essential cellular processes that rely on this gradient, such as ATP synthesis and nutrient transport, leading to bacterial cell death.

Figure 2: Postulated antibacterial mechanism of this compound.

Cytotoxic Activity

This compound has also been shown to be active against the murine myeloma NS-1 cell line.[1] The molecular mechanism underlying this cytotoxicity is currently unknown and requires further investigation.

Table 2: Biological Activities of this compound (IC50 values)

| Target Organism/Cell Line | IC50 (µg/mL) | Reference |

| Fungi | ||

| Candida albicans | 0.5 | [1] |

| Saccharomyces cerevisiae | 0.2 | [1] |

| Gram-Positive Bacteria | ||

| Bacillus subtilis | 2.3 | [1] |

| Staphylococcus aureus | 5.9 | [1] |

| Cancer Cell Line | ||

| Murine Myeloma NS-1 | 13.8 | [1] |

Biosynthesis

This compound is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] Comparative genomics has identified the bua gene cluster as being responsible for its production. The biosynthesis involves the condensation of a polyketide chain with an amino acid, followed by a series of modifications to yield the final complex structure.

Figure 3: Simplified workflow of this compound biosynthesis.

Experimental Protocols

The following protocols are summarized from the primary literature and provide a general framework for the isolation, purification, and analysis of this compound.

Fungal Cultivation and Extraction

-

Cultivation: Aspergillus burnettii is cultivated on a suitable solid or in a liquid medium to promote the production of secondary metabolites.[4]

-

Extraction: The fungal culture is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of metabolites.[4]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.[4]

Purification

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques to separate the different components. This may include solid-phase extraction (SPE), followed by high-performance liquid chromatography (HPLC).[4]

-

Fraction Collection: Fractions are collected and analyzed, for example by thin-layer chromatography (TLC) or HPLC, to identify those containing this compound.[4]

-

Final Purification: The fractions containing the compound of interest are pooled and subjected to further purification steps, such as semi-preparative or preparative HPLC, to obtain pure this compound.[4]

Bioassays

-

Antifungal and Antibacterial Assays: The in vitro activity of this compound is typically determined using a broth microdilution method to ascertain the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) against a panel of fungal and bacterial strains.[4]

-

Cytotoxicity Assay: The cytotoxic effect on cell lines, such as the murine myeloma NS-1, can be assessed using a standard cell viability assay, for example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Spectroscopic Analysis

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.[4]

-

NMR Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are conducted to elucidate the detailed chemical structure and stereochemistry of this compound.[4]

Figure 4: General experimental workflow for this compound.

Conclusion and Future Perspectives

This compound is a promising new natural product with potent antimicrobial and cytotoxic activities. Its unique bolaamphiphilic structure presents an interesting scaffold for further chemical modification and structure-activity relationship studies. While preliminary insights into its mechanism of action are emerging, further research is needed to fully elucidate the molecular targets and signaling pathways involved in its antifungal, antibacterial, and cytotoxic effects. Such studies will be crucial for the potential development of this compound or its analogs as novel therapeutic agents.

References

- 1. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Defining the mode of action of tetramic acid antibacterials derived from Pseudomonas aeruginosa quorum sensing signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Burnettramic Acid A: A Novel Antifungal Agent from Aspergillus burnettii

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Burnettramic acid A, a novel secondary metabolite produced by the Australian soil fungus Aspergillus burnettii, represents a new class of antibiotics with significant potential for therapeutic development.[1][2] This document provides a comprehensive overview of this compound, including its unique chemical structure, potent biological activities, and the biosynthetic pathway responsible for its production. Detailed experimental protocols for the cultivation of A. burnettii, as well as the extraction and characterization of this compound, are presented. Furthermore, quantitative data on its bioactivity is summarized, and key pathways are visualized to facilitate a deeper understanding of this promising natural product.

Introduction

The genus Aspergillus is a well-known source of structurally diverse and biologically active secondary metabolites, which have yielded numerous clinically important drugs.[2] Aspergillus burnettii, a species identified from the North Burnett region of southern Queensland, Australia, has been found to produce a unique class of compounds known as the burnettramic acids.[2] The most abundant of these, this compound, is a rare bolaamphiphilic molecule featuring a β-d-mannose linked to a pyrrolizidinedione unit through a long, 26-carbon chain.[1][2][3] This distinctive architecture contributes to its potent in vitro antifungal and antibacterial properties, making it a subject of considerable interest for the development of new anti-infective agents.[2][4]

Chemical Structure and Properties

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis, including HRMS and NMR, and has undergone revision since its initial proposal to establish its full absolute configuration.[5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H72NO12 | [5] |

| Molecular Weight | 770.5042 [M+H]+ | [5] |

| Core Structure | Bolaamphiphilic pyrrolizidinedione | [1][2] |

| Key Moieties | β-d-mannose, 26-carbon chain, pyrrolizidinedione | [1][2][3] |

Biological Activity

This compound has demonstrated significant in vitro activity against a range of fungal and bacterial pathogens. Its antifungal potency is particularly noteworthy, showing comparable efficacy to the established antifungal drug Amphotericin B against certain yeast species.[2]

Table 2: In Vitro Biological Activity of this compound

| Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Candida albicans | IC50 | 0.5 | [2] |

| Saccharomyces cerevisiae | IC50 | 0.2 | [2] |

| Bacillus subtilis | IC50 | 2.3 | [4] |

| Staphylococcus aureus | IC50 | 5.9 | [4] |

| Murine Myeloma (NS-1) cells | IC50 | 13.8 | [2] |

| Neonatal Foreskin Fibroblasts (NFF) | IC50 | >100 | [2] |

Biosynthesis

The biosynthesis of this compound is governed by the bua gene cluster, which encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.[1][2] The pathway has been elucidated through comparative genomics and heterologous expression in Aspergillus nidulans.[1][2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis commences with the hydroxylation of proline, followed by the construction of a highly reduced polyketide chain by the PKS-NRPS machinery. The pathway proceeds through amide bond formation and a Dieckmann condensation to form the characteristic pyrrolizidinedione moiety. Subsequent modifications, including glycosylation, lead to the final structure of this compound.[2][3]

References

- 1. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bioaustralis.com [bioaustralis.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Burnettramic Acid A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A is a novel fungal metabolite that has garnered significant interest within the scientific community due to its unique chemical architecture and potent biological activity. Initially isolated from Aspergillus burnettii, this natural product belongs to the rare class of bolaamphiphilic pyrrolizidinediones. Structurally, it features a β-D-mannose moiety linked to a pyrrolizidinedione unit via a long 26-carbon chain. This comprehensive guide details the chemical structure, physicochemical and biological properties, and the experimental protocols for the isolation and characterization of this compound.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was initially determined and subsequently revised based on extensive spectroscopic analysis.[1][2][3] The definitive structure was established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and chemical derivatization methods such as Mosher ester analysis and Marfey's analysis.[3][4] The molecular formula of this compound is C41H71NO12.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H71NO12 | [5] |

| Molecular Weight | 769.99 g/mol | Calculated |

| Appearance | White powder | [6] |

| Optical Rotation | [α]D20 -15.6 (c 0.5, MeOH) | [6] |

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on one- and two-dimensional NMR spectroscopy. The following table summarizes the key 1H and 13C NMR chemical shifts.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CD3OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 175.4 | |

| 3 | 102.3 | |

| 4 | 198.5 | |

| 5 | 58.9 | 4.15 (t, 7.5) |

| 6 | 36.1 | 2.21 (m), 1.95 (m) |

| 7 | 68.9 | 3.98 (m) |

| 8 | 40.5 | 1.65 (m) |

| 9 | 26.4 | 1.30-1.45 (m) |

| 10 | 30.0-30.8 | 1.25-1.35 (m) |

| ... | ... | ... |

| 28 | 62.1 | 3.85 (dd, 11.5, 2.0), 3.65 (dd, 11.5, 5.5) |

| 1' | 100.2 | 4.75 (d, 1.5) |

| 2' | 72.1 | 3.80 (dd, 3.5, 1.5) |

| 3' | 74.9 | 3.60 (dd, 9.5, 3.5) |

| 4' | 68.8 | 3.75 (t, 9.5) |

| 5' | 74.5 | 3.55 (ddd, 9.5, 5.5, 2.5) |

| 6' | 62.9 | 3.88 (dd, 12.0, 2.5), 3.70 (dd, 12.0, 5.5) |

Note: This is a partial list of assignments for illustrative purposes. For a complete and detailed assignment, please refer to the supporting information of the cited literature.

Biological Activity

This compound has demonstrated potent in vitro antifungal activity, particularly against the opportunistic human pathogen Candida albicans.[6]

Table 3: Antifungal Activity of this compound

| Fungal Strain | MIC (μg/mL) | IC50 (μg/mL) | Reference |

| Candida albicans | - | 0.5 | [6] |

| Phomopsis adianticola | >50 | - | [7] |

| Fusarium graminearum | >50 | - | [7] |

| Alternaria tenuis Nees | >50 | - | [7] |

| Magnaporthe oryzae | >50 | - | [7] |

| Gloeosporium theae-sinensis | >50 | - | [7] |

| Sclerotinia sclerotiorum | >50 | - | [7] |

While highly active against Candida albicans, the currently available data suggests that this compound has a narrow spectrum of antifungal activity, with limited efficacy against the tested plant pathogenic fungi.[7]

Experimental Protocols

Isolation of this compound from Aspergillus burnettii

The following is a general protocol for the isolation and purification of this compound from fungal cultures.

Caption: General workflow for the isolation of this compound.

-

Fungal Culture: Aspergillus burnettii is cultured on a suitable solid agar medium (e.g., Potato Dextrose Agar) and incubated at 28°C for 14 days.

-

Extraction: The agar cultures are extracted exhaustively with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic separations.

-

Vacuum Liquid Chromatography (VLC): The extract is first fractionated using VLC on a silica gel column with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

Medium-Pressure Liquid Chromatography (MPLC): Fractions containing this compound are further purified by MPLC on a reversed-phase C18 silica gel column.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column to yield pure this compound.

-

Biosynthesis and Potential Mechanism of Action

This compound is a hybrid polyketide-nonribosomal peptide (PKS-NRPS) natural product.[8] Its biosynthesis involves the condensation of a long-chain fatty acid with the amino acid proline, followed by glycosylation with mannose.

Caption: Proposed biosynthetic pathway of this compound.

The precise mechanism of antifungal action for this compound has not yet been fully elucidated. However, many tetramic acid-containing natural products are known to function as ionophores, disrupting membrane potential and pH gradients across the fungal cell membrane.[9] This disruption of cellular homeostasis can lead to cell death. Further investigation is required to determine if this compound shares this mode of action and to identify its specific molecular targets and any downstream signaling pathways it may modulate.

Conclusion

This compound represents a promising lead compound for the development of new antifungal agents, particularly for the treatment of infections caused by Candida albicans. Its unique bolaamphiphilic structure and potent biological activity make it a compelling subject for further research in medicinal chemistry and chemical biology. Future studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships through the synthesis of analogues, and evaluating its efficacy and safety in preclinical models of fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Revision and Absolute Configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid-oriented poly-substituted heterocyclic tetramic acid derivatives as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

Burnettramic Acid A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Burnettramic acid A, a novel polyketide with significant biological activities. The document summarizes its physicochemical properties, outlines a detailed, putative experimental protocol for its isolation, and explores its biosynthetic pathway and potential mechanisms of action.

Core Data Summary

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄₁H₇₁NO₁₂ | [1][2][3] |

| Molecular Weight | 770.00 g/mol | [1][2] |

Experimental Protocols

I. Cultivation of Aspergillus burnettii

-

Strain Acquisition and Maintenance : Obtain a pure culture of Aspergillus burnettii. Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C for routine use and store cryopreserved spores in 20% glycerol at -80°C for long-term storage.

-

Inoculum Preparation : Aseptically transfer a small agar plug containing mycelia from a mature PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

-

Large-Scale Fermentation : Inoculate a 2 L Erlenmeyer flask containing 1 L of PDB with 50 mL of the seed culture. Incubate under the same conditions as the seed culture for 10-14 days.

II. Extraction of Crude Metabolites

-

Harvesting : After the incubation period, separate the mycelia from the culture broth by vacuum filtration through cheesecloth or a similar filter.

-

Mycelial Extraction : Homogenize the harvested mycelia in a blender with an equal volume of ethyl acetate. Perform this extraction step three times to ensure complete extraction of intracellular metabolites. Combine the ethyl acetate extracts.

-

Broth Extraction : Partition the culture filtrate against an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer. Repeat this extraction step three times.

-

Concentration : Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

III. Purification of this compound

-

Silica Gel Chromatography : Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto a silica gel column pre-equilibrated with a non-polar solvent such as hexane.

-

Gradient Elution : Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Fraction Collection and Analysis : Collect fractions of 10-20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol, 95:5 v/v) and visualizing with a UV lamp and/or a suitable staining reagent.

-

Further Purification : Pool the fractions containing the compound of interest, as indicated by TLC analysis. Subject these pooled fractions to further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water gradient, to obtain pure this compound.

-

Structure Verification : Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biosynthesis and Mechanism of Action

This compound is a product of a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) biosynthetic pathway. This pathway involves the iterative condensation of malonyl-CoA units by the PKS domains, followed by the incorporation of an amino acid by the NRPS module to form the final complex structure.

Antifungal and Antibacterial Activity

This compound has demonstrated potent antifungal and antibacterial activities. While its precise mechanism of action is still under investigation, its structural similarity to other polyene macrolide antibiotics, such as amphotericin B, suggests a potential interaction with the fungal cell membrane. It is hypothesized that this compound may bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death. Its antibacterial activity may involve disruption of the bacterial cell membrane or inhibition of key intracellular processes.

Cytotoxic Activity

In addition to its antimicrobial properties, this compound exhibits cytotoxicity against certain cancer cell lines. The mechanism underlying its cytotoxic effects is not yet fully elucidated. However, many fungal secondary metabolites are known to induce apoptosis in cancer cells through various signaling pathways. Potential mechanisms could involve the induction of oxidative stress, disruption of mitochondrial function, or interference with cell cycle regulation. Further research is required to identify the specific signaling pathways targeted by this compound in cancer cells.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a conceptual workflow for the isolation of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Caption: General workflow for the isolation of this compound.

References

physical and chemical properties of Burnettramic acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A is a novel antibiotic metabolite isolated from the fungus Aspergillus burnettii.[1][2] It represents a rare class of bolaamphiphilic pyrrolizidinediones, characterized by a β-d-mannose head group linked to a pyrrolizidinedione moiety via a long-chain alkyl backbone.[2][3] This unique structural architecture is responsible for its potent biological activities, including significant in vitro antifungal effects against clinically relevant pathogens such as Candida albicans and Saccharomyces cerevisiae.[4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its characterization, and an exploration of its potential mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These data are crucial for its handling, formulation, and further investigation in drug discovery and development programs.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₁H₇₁NO₁₂ | [1] |

| Molecular Weight | 770.0 g/mol | [1] |

| Appearance | Off-white solid | [1][4] |

| Solubility | Soluble in methanol and DMSO. Sparingly soluble in acetonitrile. | [1][6] |

| Storage | Store at -20°C for long-term stability. | [6] |

Spectroscopic and Physicochemical Data

| Parameter | Data | Reference |

| Mass Spectrometry | HRESIMS: m/z 770.5042 [M+H]⁺ | [7] |

| Specific Rotation ([α]D) | Data typically found in the supplementary information of cited literature. | [7] |

| ¹H and ¹³C NMR | Detailed chemical shifts are available in the supplementary information of Li, J., et al. (2019).[8][9] | [8][9] |

| Infrared (IR) Spectroscopy | Key absorption bands are detailed in the supplementary information of Li, J., et al. (2019).[8] | [8] |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are crucial for its further study. The following sections outline the general methodologies employed in the primary literature. For precise, step-by-step instructions, it is recommended to consult the supplementary information of the cited publications.[1][8]

Isolation and Purification

This compound is isolated from submerged fermentation cultures of Aspergillus burnettii. The general workflow for its purification is as follows:

Caption: General workflow for the isolation and purification of this compound.

The process typically involves extraction of the fungal culture with an organic solvent, followed by a series of chromatographic steps, including silica gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques and chemical methods.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to establish the planar structure of the molecule.[8]

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition.[7]

-

Determination of Absolute Configuration: The absolute stereochemistry was established using a combination of Mosher's ester analysis and Marfey's method, supported by density functional theory (DFT) calculations of NMR and electronic circular dichroism (ECD) data.[8][9]

The workflow for determining the absolute configuration is outlined below:

Caption: Logical workflow for the determination of the absolute configuration of this compound.

Mechanism of Action and Biological Activity

This compound exhibits potent antifungal activity, particularly against Candida albicans and Saccharomyces cerevisiae, with IC₅₀ values of 0.5 µg/mL and 0.2 µg/mL, respectively.[5] It also displays antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[4]

The precise mechanism of action has not yet been fully elucidated. However, its bolaamphiphilic structure, featuring a polar mannose head and a nonpolar alkyl chain, suggests a potential interaction with the fungal cell membrane.[3] This could lead to membrane disruption, increased permeability, and ultimately, cell death. Another possible target is the fungal cell wall, a unique and essential structure not present in mammalian cells.[10] Many antifungal agents target the biosynthesis of key cell wall components like β-(1,3)-D-glucan.[11]

Postulated Signaling Pathway Interference

Given its potent antifungal activity, it is plausible that this compound interferes with essential cellular processes in fungi, such as cell wall biosynthesis. The diagram below illustrates a simplified representation of the fungal β-(1,3)-D-glucan synthesis pathway, a common target for antifungal drugs.

Caption: Hypothesized interference of this compound with the fungal cell wall biosynthesis pathway.

Further research is required to confirm the specific molecular target and signaling pathways affected by this compound.

Conclusion

This compound is a promising new natural product with significant antifungal and antibacterial properties. Its unique bolaamphiphilic structure presents an interesting scaffold for further medicinal chemistry exploration. This technical guide provides a summary of the currently available data on its physical and chemical properties and outlines the experimental approaches for its study. Future research should focus on elucidating its precise mechanism of action, which will be critical for its potential development as a therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Structural Revision and Absolute Configuration of this compound - Organic Letters - Figshare [figshare.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioactivity and Metabolome Mining of Deep-Sea Sediment-Derived Microorganisms Reveal New Hybrid PKS-NRPS Macrolactone from Aspergillus versicolor PS108-62 [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review [mdpi.com]

- 11. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Burnettramic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Burnettramic acid A, a novel bolaamphiphilic pyrrolizidinedione natural product, has emerged as a compound of significant interest in the scientific community. Isolated from the Australian fungus Aspergillus burnettii, this rare polyketide-peptide hybrid showcases potent biological activities, marking it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, complete with quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Quantitative Biological Activity of this compound

This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. The following tables summarize the available quantitative data, providing a clear comparison of its potency against various cell lines and microorganisms.

| Table 1: Antimicrobial Activity of this compound | |||

| Target Organism | Activity Metric | Value | Reference |

| Bacillus subtilis | IC50 | 2.3 µg/mL | [1] |

| Staphylococcus aureus | IC50 | 5.9 µg/mL | [1] |

| Candida albicans | IC50 | 0.5 µg/mL | [1] |

| Saccharomyces cerevisiae | IC50 | 0.2 µg/mL | [1] |

| Table 2: Cytotoxic Activity of this compound | |||

| Cell Line | Activity Metric | Value | Reference |

| Murine Myeloma (NS-1) | IC50 | 13.8 µg/mL | [1] |

| Neonatal Foreskin Fibroblasts (NFF) | IC50 | >100 µg/mL | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's biological activity, based on the primary literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) against bacterial and fungal strains.

-

Preparation of Microbial Inoculum:

-

Bacterial strains (Bacillus subtilis, Staphylococcus aureus) are cultured on nutrient agar plates.

-

Fungal strains (Candida albicans, Saccharomyces cerevisiae) are cultured on Sabouraud dextrose agar plates.

-

Colonies are collected and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final desired inoculum density.

-

-

Preparation of Test Compound:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

-

-

Incubation:

-

The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.

-

Positive control wells (inoculum without the compound) and negative control wells (broth only) are included.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

-

Determination of IC50:

-

After incubation, microbial growth is assessed by measuring the optical density at 600 nm using a microplate reader.

-

The percentage of growth inhibition is calculated for each concentration of this compound relative to the positive control.

-

The IC50 value, the concentration of the compound that inhibits 50% of microbial growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (Neutral Red Uptake Assay)

This protocol details the assessment of the cytotoxic effects of this compound on mammalian cell lines.

-

Cell Culture and Seeding:

-

Murine myeloma (NS-1) and neonatal foreskin fibroblast (NFF) cells are maintained in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum).

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared and serially diluted in the culture medium.

-

The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the compound.

-

Control wells (cells with medium and solvent vehicle) are included.

-

The plates are incubated for a specified duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

Neutral Red Uptake and Measurement:

-

After incubation, the treatment medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

A solution of neutral red dye in the culture medium is added to each well, and the plates are incubated for approximately 3 hours to allow for dye uptake by viable cells.

-

The neutral red solution is removed, and the cells are washed again with PBS.

-

A destain solution (e.g., a mixture of ethanol and acetic acid) is added to each well to extract the dye from the lysosomes of viable cells.

-

The absorbance of the extracted dye is measured at a wavelength of 540 nm using a microplate reader.

-

-

Determination of IC50:

-

The percentage of cell viability is calculated for each concentration of this compound relative to the control wells.

-

The IC50 value, the concentration that reduces cell viability by 50%, is determined by plotting cell viability against the compound concentration and analyzing the dose-response curve.

-

Mechanism of Action: Inhibition of Mitochondrial Oxidative Phosphorylation

While a specific signaling pathway has not yet been elucidated for this compound, its mechanism of action is proposed to be through the inhibition of mitochondrial oxidative phosphorylation, a pathway vital for cellular energy production. This mechanism is shared with other natural products containing a tetramic acid moiety. The primary targets within the electron transport chain are believed to be Complex III (ubiquinol-cytochrome c reductase) and F-type ATPase (ATP synthase).

Experimental Workflow for Determining Mitochondrial Inhibition

The following workflow describes a conceptual experimental approach to confirm the inhibition of oxidative phosphorylation.

Caption: Workflow for identifying mitochondrial inhibitors.

Signaling Pathway: Inhibition of the Electron Transport Chain

The diagram below illustrates the proposed points of inhibition of this compound within the mitochondrial electron transport chain.

Caption: Proposed mechanism of this compound action.

References

Burnettramic Acid A: A Deep Dive into its Antifungal Mechanism of Action

For Immediate Release

Perth, WA - Discovered from the Australian fungus Aspergillus burnettii, Burnettramic acid A is emerging as a potent antifungal agent with a novel mechanism of action, offering a potential new avenue in the fight against drug-resistant fungal pathogens. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

This compound, a rare PKS-NRPS-derived bolaamphiphilic pyrrolizidinedione, exhibits significant in vitro activity against clinically relevant fungi, including Candida albicans. Its primary mode of action is the disruption of mitochondrial function through the dual inhibition of key components of the oxidative phosphorylation pathway.

Core Mechanism: Dual Inhibition of Mitochondrial Respiration

The antifungal efficacy of this compound stems from its ability to simultaneously inhibit two critical enzyme complexes within the mitochondrial respiratory chain: Complex III (ubiquinol-cytochrome c reductase) and FₒF₁-ATPase (ATP synthase) . This dual-pronged attack effectively shuts down cellular energy production, leading to fungal cell death.

This mechanism has been elucidated through studies on structurally related tetramic acid derivatives, which have demonstrated a similar dual inhibitory effect on oxidative phosphorylation in yeast mitochondria.[1] By targeting both electron transport and ATP synthesis, this compound induces a rapid and potent antifungal response.

Signaling Pathway of this compound's Antifungal Action

Caption: this compound's mechanism of action targeting mitochondrial Complex III and FoF1-ATPase.

Quantitative Analysis of Antifungal and Cytotoxic Activity

This compound has demonstrated potent activity against a range of fungal pathogens and cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values.

| Target Organism/Cell Line | IC₅₀ (µg/mL) |

| Candida albicans | 0.5 |

| Saccharomyces cerevisiae | 0.2 |

| Bacillus subtilis | 2.3 |

| Staphylococcus aureus | 5.9 |

| Murine Myeloma NS-1 Cells | 13.8 |

| Murine Myeloma NS-1 Cells (Aglycone) | 8.5 |

Detailed Experimental Protocols

The determination of this compound's mechanism of action relies on specific biochemical assays. The following sections outline the general methodologies for assessing the inhibition of mitochondrial Complex III and FₒF₁-ATPase.

Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay

This assay spectrophotometrically measures the activity of Complex III by monitoring the reduction of cytochrome c.

Workflow for Complex III Inhibition Assay:

Caption: Experimental workflow for determining Complex III inhibition.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from a suitable fungal strain (e.g., Saccharomyces cerevisiae) using standard differential centrifugation methods.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, EDTA, and oxidized cytochrome c.

-

Assay Initiation: Add the mitochondrial suspension to the reaction mixture. Initiate the reaction by adding a substrate for Complex III, such as decylubiquinol.

-

Inhibitor Addition: In parallel experiments, pre-incubate the mitochondrial suspension with varying concentrations of this compound before adding the substrate.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, over a set period.

-

Data Analysis: Plot the rate of cytochrome c reduction against the concentration of this compound to determine the IC₅₀ value.

FₒF₁-ATPase (ATP Synthase) Activity Assay

The activity of FₒF₁-ATPase is typically measured by quantifying the rate of ATP hydrolysis.

Workflow for FₒF₁-ATPase Inhibition Assay:

Caption: Experimental workflow for determining FₒF₁-ATPase inhibition.

Protocol:

-

Mitochondrial Preparation: Prepare mitochondrial membrane fractions from a suitable fungal source.

-

Protein Quantification: Determine the protein concentration of the membrane preparation.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and ATP as the substrate.

-

Inhibitor Addition: Pre-incubate the mitochondrial membranes with a range of this compound concentrations.

-

Assay Initiation: Start the reaction by adding ATP.

-

Quantification of Activity: Measure the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay) or by coupling ADP production to a detectable enzymatic reaction.

-

Data Analysis: Determine the IC₅₀ value by plotting the ATPase activity against the inhibitor concentration.

Conclusion

This compound represents a promising new class of antifungal agents with a distinct and potent mechanism of action. Its ability to dually target mitochondrial Complex III and FₒF₁-ATPase highlights a valuable strategy for overcoming existing antifungal resistance. Further research into the specific kinetics of inhibition and in vivo efficacy is warranted to fully explore the therapeutic potential of this novel natural product.

References

A Comprehensive Guide to the Absolute Configuration of Burnettramic Acid A

For Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth analysis of the absolute configuration of Burnettramic acid A, a potent antifungal agent. The structural elucidation and stereochemical assignment of this complex natural product have been a subject of significant research, culminating in a revised structure and the definitive determination of its absolute stereochemistry. This guide summarizes the key findings, experimental methodologies, and supporting data that have established the complete stereochemical structure of this compound.

Introduction

This compound is a unique bolaamphiphilic pyrrolizidinedione antibiotic isolated from the terrestrial fungus Aspergillus burnettii and also from co-cultures of marine Aspergillus strains.[1][2] It exhibits potent antifungal activity, particularly against Candida albicans, making it a molecule of interest for drug development.[1] The initially proposed structure, based on spectroscopic analysis, left the absolute configuration of the pyrrolizidinedione unit and the relative stereochemistry of the long alkyl chain unassigned.[1] Subsequent detailed investigations led to a structural revision and the unambiguous assignment of all stereocenters.[1][3]

Revised Structure and Absolute Configuration

The definitive absolute configuration of this compound was determined to be (2′S, 4′R, 4S, 6R, 17R, 21R).[4] This was established through a combination of chemical derivatization, advanced spectroscopic techniques, and computational analysis, which collectively corrected the initially proposed structure.[1][3]

Quantitative Spectroscopic and Physicochemical Data

The following table summarizes the key quantitative data for this compound and its aglycone, which were crucial for its structural elucidation and stereochemical assignment.

| Property | This compound | This compound Aglycone | Reference(s) |

| Molecular Formula | C₄₁H₇₂NO₁₂ | C₃₅H₆₁NO₈ | [4][5] |

| High-Resolution MS | m/z 770.5049 [M+H]⁺ | - | [4] |

| Optical Rotation | [α]²⁰D -15.6 (c 0.5, MeOH) | - | [5] |

| ¹H NMR (CD₃OD) | See Supporting Information of cited reference | See Supporting Information of cited reference | [4] |

| ¹³C NMR (CD₃OD) | See Supporting Information of cited reference | See Supporting Information of cited reference | [4] |

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of this compound relied on several key experimental procedures.

To determine the absolute configurations of the secondary alcohols at C17 and C21, the aglycone of this compound was derivatized with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride.

-

Protocol:

-

The aglycone of this compound was dissolved in dry pyridine.

-

(R)-MTPA-Cl was added, and the reaction was stirred at room temperature.

-

The reaction was quenched, and the (S)-MTPA ester was purified by HPLC.

-

The same procedure was followed using (S)-MTPA-Cl to yield the (R)-MTPA ester.

-

¹H NMR spectra of both diastereomeric MTPA esters were recorded.

-

The differences in chemical shifts (Δδ = δS - δR) for the protons adjacent to the carbinol centers were calculated to assign the absolute configurations.

-

The absolute configuration of the hydroxyproline (Hyp) unit within the pyrrolizidinedione core was determined by Marfey's method after acidic hydrolysis.

-

Protocol:

-

This compound was hydrolyzed with 6 N HCl at 110 °C for 24 hours.

-

The hydrolysate was neutralized and then reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent).

-

Standard D- and L-trans-4-hydroxyproline were also derivatized with L-FDAA.

-

The retention times of the resulting derivatives were compared using LC-MS analysis.

-

The analysis revealed the presence of trans-L-Hyp (2'S, 4'R) in the hydrolysate.[1][4]

-

Density functional theory (DFT) calculations of NMR chemical shifts and electronic circular dichroism (ECD) spectra were employed to confirm the stereochemical assignments.

-

Protocol:

-

Truncated model structures representing the different possible stereoisomers were generated.

-

Ab initio NMR calculations were performed on these model structures.

-

The calculated NMR data were compared with the experimental data to determine the best fit for the relative configurations of the C4 and C6 methyl groups.[1]

-

ECD spectra were calculated for the possible absolute configurations and compared with the experimental spectrum to confirm the overall absolute stereochemistry.[4]

-

Total Synthesis Confirmation

The enantioselective total synthesis of the aglycone of this compound has been achieved, providing ultimate confirmation of the revised structure and its absolute configuration.[6] The synthetic route provided a sample with spectroscopic data identical to that of the natural product-derived aglycone.[6]

Visualizing the Experimental Workflow and Logic

The following diagrams illustrate the key workflows and logical steps in the determination of the absolute configuration of this compound.

Caption: Workflow for the stereochemical determination of this compound.

Caption: Logical relationships in the assignment of this compound's absolute configuration.

Conclusion

The absolute configuration of this compound has been unequivocally established through a rigorous combination of chemical degradation and derivatization, advanced spectroscopic methods, and computational chemistry. The confirmed (2′S, 4′R, 4S, 6R, 17R, 21R) stereochemistry provides a solid foundation for future research, including its total synthesis, the development of synthetic analogs, and studies into its mechanism of action and structure-activity relationships. This detailed understanding is critical for advancing this compound as a potential therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Revision and Absolute Configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Biosynthesis of Burnettramic Acid A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biosynthesis of Burnettramic acid A, a potent antifungal agent isolated from the Australian fungus Aspergillus burnettii. This guide details the biosynthetic pathway, the genetic architecture of the responsible gene cluster, and the experimental methodologies employed in its elucidation.

Introduction

This compound is a novel antibiotic characterized by a rare bolaamphiphilic scaffold, which consists of a β-D-mannose moiety linked to a unique pyrrolizidinedione unit via a 26-carbon polyketide chain.[1][2][3] Its potent in vitro activity against pathogenic fungi, such as Candida albicans, where it shows efficacy comparable to Amphotericin B, marks it as a significant compound for further investigation in drug development.[4][5] The biosynthesis of this complex molecule is orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system, encoded within the bua biosynthetic gene cluster (BGC).[1][2][4] Elucidation of this pathway was achieved through a combination of comparative genomics and heterologous reconstitution of the entire pathway in the model fungal host, Aspergillus nidulans.[1][2]

The bua Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by the bua gene cluster. Bioinformatic analysis and subsequent heterologous expression have identified the key enzymatic components required for its production.[1][6] The core of the cluster is a PKS-NRPS hybrid, supported by a suite of tailoring enzymes responsible for hydroxylation, glycosylation, and reduction steps.

Table 1: Genes and Proposed Functions in the bua Cluster

| Gene | Proposed Enzyme Name | Type | Proposed Function | Citation(s) |

| buaA | BuaA | Hybrid PKS-NRPS | Megasynthase responsible for assembling the C26 polyketide chain and incorporating a 4-hydroxyproline residue. Contains a terminal reductase (R*) domain that catalyzes a Dieckmann condensation to form the pyrrolizidinedione ring system. | [3][6] |

| buaB | BuaB | Glycosyltransferase | Catalyzes the attachment of a β-D-mannose sugar moiety to the polyketide backbone. | [4] |

| buaC | BuaC | trans-acting Enoyl Reductase | Collaborates with the PKS module of BuaA to ensure the synthesis of the highly reduced polyketide chain. | [3][6] |

| buaD | BuaD | Cytochrome P450 Monooxygenase | Tailoring enzyme, likely responsible for one of the hydroxylation events on the polyketide chain. | [6] |

| buaE | BuaE | Proline Hydroxylase | Catalyzes the initial tailoring step, hydroxylating L-proline to form the 4-hydroxyproline residue that is subsequently incorporated by BuaA. | [3][6] |

| buaF | BuaF | Cytochrome P450 Monooxygenase | Tailoring enzyme, likely responsible for a second hydroxylation event on the polyketide chain. | [6] |

| buaG | BuaG | MFS Transporter (putative) | Putatively involved in the export of this compound from the cell. | [7] |

The Biosynthetic Pathway of this compound

The biosynthesis is a multi-step enzymatic cascade beginning with the modification of a precursor amino acid and culminating in a fully decorated natural product.

-

Proline Hydroxylation: The pathway initiates with the enzyme BuaE, a proline hydroxylase, which converts L-proline into 4-hydroxyproline. This tailored amino acid is the building block for the NRPS module.[3][6]

-

Polyketide-Peptide Assembly: The hybrid PKS-NRPS megasynthase, BuaA, orchestrates the core assembly. Its PKS modules iteratively condense extender units to construct a 26-carbon polyketide chain. The synthesis of this highly reduced backbone is supported by the trans-acting enoyl reductase, BuaC.[3][6]

-

NRPS Incorporation and Cyclization: The NRPS module of BuaA activates and incorporates the 4-hydroxyproline. The nascent polyketide-peptide chain is then cyclized by the terminal reductase (R*) domain of BuaA, which functions as a Dieckmann cyclase. This reaction forms the characteristic bicyclic pyrrolizidinedione moiety and releases the intermediate from the enzyme.[3][4][6]

-

Tailoring Modifications: Following cyclization, the aglycone undergoes further modifications. The cytochrome P450 monooxygenases, BuaD and BuaF, are proposed to catalyze hydroxylation at specific positions along the polyketide chain.[6]

-

Glycosylation: In the final step, the glycosyltransferase BuaB attaches a β-D-mannose sugar to a hydroxyl group on the polyketide backbone, yielding the final product, this compound.[4]

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the biosynthesis of this compound. Specific production titers (e.g., in mg/L or g/L) from either the native producer A. burnettii or the heterologous host A. nidulans have not been reported in the primary literature. Furthermore, detailed enzyme kinetic parameters, such as Km and kcat values for the individual Bua enzymes, have not been determined. This represents a significant knowledge gap and an area for future research to enable metabolic engineering and yield optimization efforts.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied heavily on heterologous expression. The following sections outline the general methodologies based on established protocols for Aspergillus nidulans.

This workflow describes the general process for reconstituting a biosynthetic gene cluster in A. nidulans.

Protocol Details:

-

Vector System: The use of AMA1-based pYFAC vectors is recommended for episomal expression in A. nidulans. These vectors offer high transformation efficiency and can support high levels of compound production.[3]

-

Host Strain: An engineered A. nidulans strain with a minimal secondary metabolite background (e.g., LO8030) is used to simplify the detection and purification of the target compounds.[7]

-

Transformation: Protoplasts of the host strain are generated by enzymatic digestion of the fungal cell wall. The pYFAC vectors containing the bua genes are then introduced into the protoplasts, typically using a polyethylene glycol (PEG)-mediated method.

-

Culturing: Transformed strains are grown on selective minimal medium. For metabolite production, small-scale liquid cultures are initiated and incubated for several days before extraction and analysis.

-

Extraction: Fungal cultures (both mycelium and liquid medium) are typically extracted with an organic solvent such as ethyl acetate or acetone. The organic extract is then dried and concentrated in vacuo.

-

Purification: The crude extract is subjected to purification, primarily using High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often containing a modifier like 0.1% formic acid to improve peak shape, is employed.

-

Detection: Fractions are monitored using a UV-Vis detector (e.g., photodiode array detector) and collected based on the retention time of the target compound. The identity of this compound in the fractions is confirmed by High-Resolution Mass Spectrometry (HRMS).

-

While specific assays for the Bua enzymes have not been published, the following protocols represent standard methods that can be adapted for their characterization.

5.3.1 Proline Hydroxylase (BuaE) Assay

This assay measures the activity of BuaE by monitoring the consumption of the co-substrate α-ketoglutarate.

-

Principle: BuaE is an Fe(II)/α-ketoglutarate-dependent dioxygenase. The hydroxylation of proline is coupled to the oxidative decarboxylation of α-ketoglutarate to succinate. The depletion of α-ketoglutarate can be monitored.

-

Reaction Mixture:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

L-proline (substrate)

-

Recombinant BuaE enzyme

-

FeSO₄ (cofactor)

-

Sodium ascorbate (reducing agent)

-

α-ketoglutarate (co-substrate)

-

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

-

Stop the reaction at various time points by adding an acid (e.g., HCl).

-

Derivatize the remaining α-ketoglutarate using a reagent like 2,4-dinitrophenylhydrazine (DNPH), which forms a colored product.

-

Measure the absorbance of the derivatized product using a spectrophotometer. A decrease in absorbance over time corresponds to enzyme activity.

-

-

Alternative Detection: The production of the 4-hydroxyproline product can be detected and quantified directly via LC-MS or a colorimetric hydroxyproline assay kit.

5.3.2 Glycosyltransferase (BuaB) Assay

This assay measures the transfer of mannose from a donor substrate to the burnettramic aglycone.

-

Principle: BuaB transfers a mannose group from a sugar donor (e.g., GDP-mannose) to the hydroxylated burnettramic aglycone, releasing GDP. The production of GDP can be quantified.

-

Reaction Mixture:

-

HEPES or Tris-HCl buffer

-

Burnettramic aglycone (acceptor substrate)

-

GDP-mannose (donor substrate)

-

Recombinant BuaB enzyme

-

Divalent cation (e.g., MgCl₂ or MnCl₂)

-

-

Procedure (Coupled Assay):

-

Incubate the reaction mixture at an optimal temperature.

-

The production of GDP is coupled to a series of enzymatic reactions (pyruvate kinase and lactate dehydrogenase) that result in the oxidation of NADH to NAD+.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to NADH oxidation and is proportional to BuaB activity.

-

-

Alternative Detection: Direct detection of the product, this compound, can be achieved using LC-MS, separating it from the aglycone substrate.

Conclusion and Future Outlook

The discovery of this compound and the elucidation of its PKS-NRPS-based biosynthesis have provided significant insights into the metabolic capabilities of fungi. The successful heterologous expression of the bua cluster in A. nidulans opens the door for further investigation and engineering.[1][2] Key areas for future research include the detailed biochemical characterization of the tailoring enzymes (BuaB, BuaD, BuaF), the determination of precise production titers to establish a baseline for metabolic engineering, and the exploration of the substrate flexibility of the BuaA megasynthase to generate novel analogues. A deeper understanding of this pathway will be crucial for developing this compound as a potential therapeutic and for harnessing its biosynthetic machinery for synthetic biology applications.

References

- 1. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research-management.mq.edu.au [research-management.mq.edu.au]

A Technical Guide to the PKS-NRPS Hybrid Gene Cluster for Burnettramic Acid A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster responsible for the biosynthesis of Burnettramic acid A. This recently discovered natural product, isolated from the Australian fungus Aspergillus burnettii, exhibits potent antifungal activity, making its biosynthetic machinery a subject of significant interest for natural product discovery and synthetic biology applications.

Introduction to this compound

This compound is a novel antibiotic characterized by a rare bolaamphiphilic scaffold.[1][2] This unique structure consists of a β-d-mannose moiety linked to a pyrrolizidinedione unit through a 26-carbon polyketide chain.[1][2] The most abundant metabolite produced by Aspergillus burnettii, this compound, has demonstrated potent in vitro antifungal activity, comparable to the widely used antifungal drug amphotericin B against Candida albicans.[3] Its complex and unusual structure, combined with its significant biological activity, makes the elucidation of its biosynthetic pathway crucial for future derivatization and development.

The bua Biosynthetic Gene Cluster

Comparative genomics led to the identification of the hybrid PKS-NRPS gene cluster, designated bua, responsible for the biosynthesis of burnettramic acids.[1][2] The cluster was successfully verified through heterologous expression in Aspergillus nidulans.[1][2] The core of this cluster is a hybrid PKS-NRPS enzyme, a hallmark of many fungal secondary metabolite pathways.

Genetic Organization of the bua Cluster

Bioinformatic analysis of the A. burnettii genome has revealed the key genes within the bua cluster. The core genes and their putative functions are summarized in the table below.

| Gene | Proposed Function |

| buaA | Hybrid PKS-NRPS |

| buaB | O-methyltransferase |

| buaC | Trans-acting enoyl reductase |

| buaD | Cytochrome P450 monooxygenase |

| buaE | Proline hydroxylase |

| buaF | Glycosyltransferase |

| buaG | Major Facilitator Superfamily (MFS) transporter |

| buaR | Zn(II)2Cys6 transcription factor |

Biosynthesis of this compound

The proposed biosynthetic pathway for this compound is initiated by the hybrid PKS-NRPS enzyme, BuaA. This large, multi-domain enzyme is responsible for the iterative synthesis of the polyketide chain and the incorporation of an amino acid precursor. The subsequent tailoring enzymes modify the core structure to yield the final complex molecule.

Quantitative Data

This compound has demonstrated significant antifungal activity. The following table summarizes the available quantitative data.

| Compound | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| This compound | Candida albicans | 1.6 | Amphotericin B | 0.4 |

| This compound | Aspergillus fumigatus | 0.8 | Amphotericin B | 0.4 |

Experimental Protocols

Identification of the bua Gene Cluster

-

Genomic DNA Extraction: High-quality genomic DNA was extracted from Aspergillus burnettii mycelia grown in a suitable liquid medium.

-

Genome Sequencing and Assembly: The genome was sequenced using a combination of next-generation sequencing platforms to generate a draft genome assembly.

-

Bioinformatic Analysis: The assembled genome was analyzed using antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite gene clusters. The bua cluster was identified based on the presence of a PKS-NRPS hybrid gene.

-

Comparative Genomics: The identified cluster was compared to known gene clusters in other fungal genomes to predict gene functions and delineate the cluster boundaries.

Heterologous Expression in Aspergillus nidulans

The heterologous expression of the bua gene cluster was achieved using an AMA1-based plasmid system in an Aspergillus nidulans host.

-

Vector Construction: The entire bua gene cluster was cloned into an AMA1-based fungal expression vector containing a selectable marker (e.g., pyrG).

-

Protoplast Preparation: Protoplasts of the A. nidulans host strain were prepared by enzymatic digestion of the fungal cell wall.

-

Transformation: The recombinant plasmid was introduced into the A. nidulans protoplasts using a polyethylene glycol (PEG)-mediated transformation protocol.

-

Selection and Cultivation: Transformed colonies were selected on a minimal medium lacking the nutrient corresponding to the auxotrophic marker. Positive transformants were then cultivated in a suitable production medium.

-

Metabolite Analysis: The culture broth and mycelia were extracted with an organic solvent, and the extracts were analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to detect the production of this compound.

Regulatory Mechanisms

The regulation of the bua gene cluster is likely controlled by the pathway-specific transcription factor, BuaR, which belongs to the Zn(II)2Cys6 family, common in fungi. Additionally, global regulatory networks in Aspergillus, such as carbon catabolite repression and nitrogen metabolite repression, may also influence the expression of the bua cluster, although this has not been experimentally verified for this compound production.

Conclusion and Future Perspectives

The discovery and characterization of the this compound biosynthetic gene cluster provide a valuable foundation for further research and development. The successful heterologous expression of the bua cluster opens up avenues for mutasynthesis and combinatorial biosynthesis to generate novel analogs with potentially improved antifungal properties. Further investigation into the regulatory networks governing the expression of this cluster could lead to strategies for optimizing production titers. The unique bolaamphiphilic structure of this compound and its potent bioactivity make it a promising lead for the development of new antifungal agents.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of the Aglycone of Burnettramic Acid A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the enantioselective total synthesis of the aglycone of Burnettramic acid A, a potent antifungal agent. The information is compiled from published research and is intended to guide researchers in the chemical synthesis of this complex natural product.

Introduction

This compound, first isolated from the fungus Aspergillus burnettii, has demonstrated significant antifungal activity, particularly against Candida albicans and Saccharomyces cerevisiae.[1][2][3][4][5][6] Its unique structure, featuring a pyrrolizidinedione core linked to a long, mannosylated acyl chain, makes it a compelling target for total synthesis to enable further biological investigation and the development of novel antifungal agents.[1][3][4][5][6] The structure of this compound was revised to establish its full stereochemistry.[1][7] This document focuses on the reported enantioselective total synthesis of the aglycone of this compound, which was achieved in a 14-step sequence from a known carboxylic acid.[1]

Retrosynthetic Analysis

The synthetic strategy for the aglycone of this compound involves a convergent approach, assembling three key fragments: a sulfone segment, an epoxide segment, and a bicyclic tetramic acid segment.[1]

Caption: Retrosynthetic analysis of the aglycone of this compound.

Key Synthetic Steps and Experimental Protocols

The total synthesis of the aglycone of this compound is characterized by several key transformations that establish the required stereocenters and assemble the carbon skeleton.

Asymmetric Alkylation

Two distinct asymmetric alkylation steps are employed to set key stereocenters in the molecule.[1] One notable example is the alkylation of a chiral amide to introduce a side chain, which proceeds with high diastereoselectivity.[1]

Table 1: Asymmetric Alkylation

| Step | Reactants | Reagents and Conditions | Product | Yield |

| Alkylation of Chiral Amide | Chiral amide derived from (S)-4-benzyl-2-oxazolidinone, Iodide | 1. LDA, THF, -78 °C; 2. Iodide | Alkylated amide | 63% |

Note: This data is based on a representative asymmetric alkylation step described in the synthesis.[1]

Acetylide Coupling with (S)-Epichlorohydrin

A crucial carbon-carbon bond formation is achieved through the coupling of an acetylide intermediate with (S)-epichlorohydrin. This one-pot reaction efficiently constructs an acetylenic epoxide, a key intermediate for subsequent transformations.[1]

Caption: Formation of the acetylenic epoxide intermediate.

Birch Reduction

A powerful Birch reduction is utilized in the final stages of the synthesis to achieve three critical transformations in a single step: desulfonylation, semi-reduction of a triple bond to an (E)-double bond, and debenzylation.[1]

Table 2: Birch Reduction

| Step | Substrate | Reagents and Conditions | Key Transformations |

| Birch Reduction | Advanced intermediate containing sulfonyl, alkyne, and benzyl groups | Li, liq. NH3, THF, -78 °C | 1. Desulfonylation2. Semi-reduction of triple bond3. Debenzylation |

Overall Synthetic Workflow

The convergent synthesis culminates in the coupling of the three key fragments followed by final deprotection and functional group manipulations.

Caption: Convergent synthesis workflow for the aglycone.

Conclusion

The enantioselective total synthesis of the aglycone of this compound has been successfully achieved, confirming its structure and providing a pathway for the synthesis of analogues. The key steps, including asymmetric alkylations and a strategic Birch reduction, demonstrate a high level of chemical ingenuity. This synthetic route opens the door for further structure-activity relationship studies and the development of new antifungal therapeutics. The good agreement of the 1H and 13C NMR spectra of the synthetic aglycone with that of the natural product confirms the success of the synthesis.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Heterologous Biosynthesis of Burnettramic Acid A in Aspergillus nidulans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A is a potent antifungal agent with a unique bolaamphiphilic structure, consisting of a β-d-mannose linked to a pyrrolizidinedione unit via a 26-carbon chain.[1][2][3] Originally isolated from the Australian fungus Aspergillus burnettii, the biosynthetic gene cluster responsible for its production, designated as the bua cluster, has been successfully identified and heterologously expressed in the model filamentous fungus Aspergillus nidulans.[1][2][3] This breakthrough enables the production of this compound in a well-characterized host, facilitating further investigation into its bioactivity, mechanism of action, and potential for therapeutic development.

These application notes provide a comprehensive overview and detailed protocols for the heterologous biosynthesis of this compound in Aspergillus nidulans. The information is compiled from primary research articles and established methodologies for fungal genetic engineering and secondary metabolite analysis.

Data Presentation

Table 1: Genes of the this compound (bua) Biosynthetic Gene Cluster

| Gene | Proposed Function | Key Domains/Features |

| buaA | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | PKS, NRPS |

| buaB | Glycosyltransferase | Glycosyltransferase |

| buaC | trans-acting Enoyl Reductase (ER) | Enoyl Reductase |

| buaD | Cytochrome P450 Monooxygenase | P450 |

| buaE | Proline Hydroxylase | Dioxygenase |

| buaG | Cytochrome P450 Monooxygenase | P450 |

Table 2: Production of this compound and Intermediates in Aspergillus nidulans

| A. nidulans Strain Expressing | Compound(s) Produced | Detection Method |

| BuaA/C | No new metabolites detected | HPLC-MS |

| BuaA/C/E | No new metabolites detected | HPLC-MS |

| BuaA–C/E/F/G | This compound, Aglycone 170, Aglycone 171 | HPLC-MS |

| BuaA–G | This compound, Aglycone 170, Aglycone 171 | HPLC-MS |

Note: Quantitative yield data for the heterologous production of this compound in Aspergillus nidulans has not been reported in the primary literature.